molecular formula C18H15F3N2OS B11516197 Thiazolidin-4-one, 5-(3-trifluoromethylbenzyl)-2-(4-methylphenylimino)-

Thiazolidin-4-one, 5-(3-trifluoromethylbenzyl)-2-(4-methylphenylimino)-

Cat. No.: B11516197
M. Wt: 364.4 g/mol
InChI Key: LKJFEVJLZCHMNR-UHFFFAOYSA-N
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Description

Thiazolidin-4-one, 5-(3-trifluoromethylbenzyl)-2-(4-methylphenylimino)- is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of trifluoromethyl and methylphenyl groups in the compound may enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidin-4-one, 5-(3-trifluoromethylbenzyl)-2-(4-methylphenylimino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization with chloroacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Thiazolidin-4-one, 5-(3-trifluoromethylbenzyl)-2-(4-methylphenylimino)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Thiazolidin-4-one, 5-(3-trifluoromethylbenzyl)-2-(4-methylphenylimino)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in microbial growth or inflammation. The trifluoromethyl and methylphenyl groups may enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidin-4-one derivatives with different substituents.
  • Other heterocyclic compounds with similar biological activities.

Uniqueness

The presence of trifluoromethyl and methylphenyl groups in Thiazolidin-4-one, 5-(3-trifluoromethylbenzyl)-2-(4-methylphenylimino)- may confer unique properties, such as increased stability and enhanced biological activity, compared to other similar compounds.

Properties

Molecular Formula

C18H15F3N2OS

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-methylphenyl)imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15F3N2OS/c1-11-5-7-14(8-6-11)22-17-23-16(24)15(25-17)10-12-3-2-4-13(9-12)18(19,20)21/h2-9,15H,10H2,1H3,(H,22,23,24)

InChI Key

LKJFEVJLZCHMNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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